molecular formula C22H22N4 B4751507 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B4751507
M. Wt: 342.4 g/mol
InChI Key: YNCIJEIPLWGLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as IPPA, is a novel pyrazolo[1,5-a]pyrimidine derivative. It has gained attention in recent years due to its potential as a therapeutic agent in various diseases. IPPA has been found to exhibit pharmacological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The mechanism of action of 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been proposed that 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its pharmacological effects by inhibiting various signaling pathways. 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as SOD and CAT. 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been found to reduce the levels of inflammatory markers such as COX-2 and iNOS. Furthermore, 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to decrease the levels of LDL cholesterol and triglycerides and increase the levels of HDL cholesterol.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its broad-spectrum pharmacological activity. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its low solubility in water, which could affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with improved pharmacokinetic properties. Another direction is the investigation of the molecular targets of 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine and its mechanism of action. Additionally, the potential use of 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine as a therapeutic agent for various diseases such as cancer, viral infections, and inflammation warrants further investigation.

Scientific Research Applications

5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also been shown to possess anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 5-isopropyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to have potent anti-viral activity against HCV and HSV-1.

properties

IUPAC Name

N-(4-methylphenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-15(2)20-13-21(24-18-11-9-16(3)10-12-18)26-22(25-20)19(14-23-26)17-7-5-4-6-8-17/h4-15,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCIJEIPLWGLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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